molecular formula C12H15N3O6S B7064421 Ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate

Ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate

Cat. No.: B7064421
M. Wt: 329.33 g/mol
InChI Key: POHIFNJCCGUCMU-UHFFFAOYSA-N
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Description

Ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate is a complex organic compound that features a furan ring, an oxadiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is of interest due to its known biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The combination of the furan and oxadiazole rings, along with the sulfamoyl group, suggests it might interact with biological targets in unique ways, potentially leading to new drugs.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action of Ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could act as a bioisostere, mimicking the structure of natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Similar in structure but lacks the oxadiazole and sulfamoyl groups.

    5-(Furan-2-yl)-1,2,4-oxadiazole: Contains the furan and oxadiazole rings but lacks the sulfamoyl and ester groups.

    Sulfamoyl derivatives: Compounds containing the sulfamoyl group but differing in other structural aspects.

Uniqueness

Ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 3-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methylsulfamoyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6S/c1-2-19-11(16)5-7-22(17,18)13-8-10-14-12(21-15-10)9-4-3-6-20-9/h3-4,6,13H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHIFNJCCGUCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)NCC1=NOC(=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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